REACTION_CXSMILES
|
[C:1]([O:6]CC)(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13]Br)[CH3:10]>>[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][CH:3]=[C:2]([CH3:4])[C:1]([O-:6])=[O:5])[CH3:10].[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][O:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=C(C(=O)[O-])C)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 29% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC(C(=C)C)=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |